4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound features a 1,3,4-oxadiazole moiety, which is recognized for its potential in medicinal chemistry due to its ability to form hydrogen bonds and participate in various chemical reactions. This compound is notable for its applications in pharmaceuticals, particularly in the development of antidiabetic and anticancer agents.
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine can be classified as:
The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine typically involves the following methods:
The synthesis process generally requires careful temperature control and monitoring of reaction progress using techniques such as thin-layer chromatography. Purification of the final product is commonly achieved through column chromatography .
Key data regarding the molecular structure include:
The compound can undergo various chemical reactions:
Reactions are typically monitored by spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm product formation and purity .
The mechanism of action for 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine is primarily associated with its biological activities. This compound may exert its effects through:
Studies have shown that compounds with similar structures exhibit significant biological activity against various targets, including enzymes involved in glucose metabolism .
Physical properties such as melting point and boiling point are crucial for determining the stability and handling of the compound during synthesis and application .
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine has several scientific uses:
This compound represents a valuable addition to the field of medicinal chemistry due to its unique structure and promising biological activities .
The discovery of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine represents a convergence of two privileged scaffolds in medicinal chemistry: the 1,3,4-oxadiazole and pyrazole rings. Historically, oxadiazoles emerged as bioisosteres for carboxylic acids and esters, addressing metabolic instability while preserving bioactivity. Pyrazoles, first synthesized in the late 19th century via Knorr pyrazole synthesis, gained prominence for their diverse pharmacological profiles. The intentional hybridization of these systems followed the "active substructure splicing" principle prevalent in late 20th-century drug design, aiming to synergize the advantages of both heterocycles [2] [10].
Early synthetic routes to such hybrids leveraged cyclocondensation reactions of β-ketonitriles with hydrazines, a method optimized for regioselective pyrazole formation. For 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine, key precursors like 5-phenyl-1,3,4-oxadiazole-2-carbohydrazides were condensed with α-cyano ketones, followed by intramolecular cyclization. Microwave-assisted syntheses later improved yields (>80%) and reduced reaction times from hours to minutes, facilitating rapid library generation [6] [9].
Table 1: Key Synthetic Milestones for Oxadiazole-Pyrazole Hybrids
Year | Development | Significance |
---|---|---|
1960s | Knorr-type pyrazole synthesis | Established core methods for 3-aminopyrazole scaffolds |
1980s | Oxadiazole as carboxylate bioisostere | Enabled metabolic stabilization of lead compounds |
2000s | Solid-phase combinatorial synthesis | Accelerated production of 5-aminopyrazole derivatives (e.g., resin-bound routes) |
2010s | Microwave-assisted cyclization | Achieved >80% yields in minutes for hybrid systems |
2020s | Docking-guided design | Rational optimization of hybrid scaffolds for target engagement |
This hybrid compound exemplifies modern fragment-based drug design (FBDD), where the 5-phenyl-1,3,4-oxadiazole moiety confers membrane permeability and the 3-aminopyrazole acts as a hydrogen-bond donor/acceptor. Pharmacokinetically, the oxadiazole’s electron-deficient ring enhances passive diffusion across biological membranes, while the pyrazole amine enables salt formation for aqueous solubility—addressing the "log P challenge" common in heterocyclic drugs [10].
Its emergence coincided with shifts toward multi-target therapeutics in oncology and anti-infectives. For instance:
Table 2: Biological Activities of Structural Analogues
Analog Structure | Target | Potency | Mechanistic Insight |
---|---|---|---|
2-(Pyrazol-4-yl)-1,3,4-oxadiazoles | Xanthomonas oryzae | EC~50~ 7.40 μg/mL | Cell membrane disruption, intracellular leakage |
5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamides | PI3Kα | IC~50~ ~10 μM | Competitive ATP binding via docking conformation |
8-(1,3,4-Oxadiazol-2-yl)methoxyquinolines | Schistosoma mansoni | 80% mortality (200 μg/mL) | Inhibition of parasite-specific reductases |
The 5-phenyl-1,3,4-oxadiazole unit provides metabolic resistance to esterase-mediated hydrolysis, a limitation of early carboxylate-containing drugs. Concurrently, the 3-aminopyrazole enables molecular diversification via:
This versatility is evident in agricultural chemistry, where such hybrids combat resistant pathogens. For example, furan-pyrazole-oxadiazole conjugates exhibit dual herbicidal and antifungal actions (e.g., 90% inhibition of Botrytis cinerea at 100 μg/mL), attributed to transketolase inhibition—a novel mode of action avoiding cross-resistance .
Computational studies reveal that the hybrid’s planar conformation facilitates intercalation into DNA or enzyme pockets, while the phenyl-oxadiazole’s lipophilic π-system anchors into hydrophobic domains. Docking scores of −7.648 kcal/mol against prostaglandin reductase (PTGR2) surpass native ligands (−5.247 kcal/mol), driven by π-stacking with Trp104 and H-bonding via pyrazole-NH [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5